2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride
Description
Properties
IUPAC Name |
2-amino-2-(3-chloropyridin-4-yl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O.ClH/c8-6-3-10-2-1-5(6)7(9)4-11;/h1-3,7,11H,4,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYWDYBEECGIAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(CO)N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride typically involves the reaction of 3-chloropyridine with ethylene oxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the desired product. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns on the Pyridine Ring
(R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol Dihydrochloride (CAS 1640848-93-6)
- Molecular Formula : C₈H₁₂Cl₂N₂O₂ (base: C₈H₁₁N₂O₂ + 2HCl)
- Key Differences: Substituent: Methoxy (-OMe) at pyridine 2-position vs. chlorine at 3-position. Electronic Effects: Methoxy is electron-donating, altering ring electron density compared to electron-withdrawing chlorine. Salt Form: Dihydrochloride (two HCl molecules) enhances solubility but may reduce crystallinity compared to the monohydrochloride form .
(R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol Dihydrochloride (CAS 2682097-44-3)
Aromatic Ring Variations
2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride (CAS 1187932-17-7)
- Molecular Formula: C₉H₁₂ClNO₂
- Key Differences: Aromatic System: Benzene ring (phenyl) vs. pyridine. Substituent: Methoxy (-OMe) at phenyl 3-position.
2-Amino-2-(5-tert-butyl-2-methoxy-phenyl)ethanol Hydrochloride
Functional Group Modifications
Ethyl 2-Amino-2-(3-chloropyridin-4-yl)acetate Hydrochloride (CAS 1956332-71-0)
- Molecular Formula : C₉H₁₂Cl₂N₂O₂
- Key Differences: Ester vs. Stability: Esters are prone to hydrolysis, unlike the stable ethanolamine group in the target compound .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salt Form |
|---|---|---|---|---|
| 2-Amino-2-(3-chloropyridin-4-yl)ethanol HCl | C₇H₉Cl₂N₂O | 217.07 | 3-Cl, pyridine | Hydrochloride |
| (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol 2HCl | C₈H₁₂Cl₂N₂O₂ | 247.10 | 2-OMe, pyridine | Dihydrochloride |
| 2-Amino-2-(3-methoxyphenyl)ethanol HCl | C₉H₁₂ClNO₂ | 201.65 | 3-OMe, phenyl | Hydrochloride |
| Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate HCl | C₉H₁₂Cl₂N₂O₂ | 263.11 | 3-Cl, pyridine + ethyl ester | Hydrochloride |
Table 2: Spectroscopic Data (Selected Compounds)
Biological Activity
2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a chlorinated pyridine ring that enhances its biological activity. The presence of amino and hydroxyl functional groups allows for hydrogen bonding, which is crucial for interactions with biological targets.
The mechanism of action for this compound involves:
- Enzyme Interaction : The compound acts as a probe to study enzyme-substrate interactions, particularly in pathways related to neurotransmission and enzymatic regulation.
- Binding Affinity : The chlorine atom on the pyridine ring increases binding affinity to specific receptors, making it a valuable tool in drug discovery.
Biological Activity
Research has shown that this compound exhibits several biological activities:
Antipsychotic Effects
In preclinical studies, the compound has been evaluated for its potential antipsychotic effects. A study indicated that derivatives of similar compounds exhibited significant efficacy in animal models of psychosis, suggesting a promising avenue for therapeutic development .
Antimicrobial Activity
The compound has demonstrated antibacterial properties against various pathogens. In vitro studies revealed that it could impair the growth of certain bacteria without affecting host cell viability .
Case Studies
- Antipsychotic Activity : A series of compounds structurally related to this compound were tested in animal models. The results showed dose-dependent inhibition of hyper-locomotion induced by methamphetamine, indicating potential antipsychotic properties .
- Antimicrobial Efficacy : A study assessed the efficacy of various analogues against Chlamydia trachomatis. The tested compounds showed superior activity compared to standard antibiotics, suggesting a novel approach to treating infections caused by this pathogen .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyridine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
